3,7-Dihydroxytropolone

Descripción

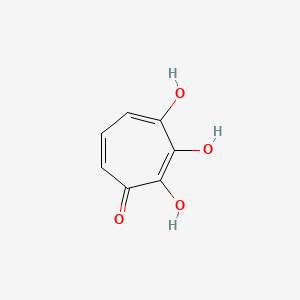

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

85233-29-0 |

|---|---|

Fórmula molecular |

C7H6O4 |

Peso molecular |

154.12 g/mol |

Nombre IUPAC |

2,3,4-trihydroxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H6O4/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H3,8,9,10,11) |

Clave InChI |

HQLHJCFATKAUSO-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)C(=C(C(=C1)O)O)O |

SMILES canónico |

C1=CC(=O)C(=C(C(=C1)O)O)O |

Sinónimos |

3,7-dihydroxytropolone BMY 28438 BMY-28438 |

Origen del producto |

United States |

5+2 Oxidopyrylium Cycloaddition:this is a Powerful and Versatile Strategy for the De Novo Construction of the Seven Membered Tropolone Ring.nih.govtandfonline.comthe Reaction Between a 3 Hydroxy 4 Pyrone Derived Oxidopyrylium Ylide and an Alkyne Generates a Bicyclic Intermediate That Can Be Subsequently Ring Opened to Form the Tropolone Scaffold.nih.govebi.ac.uk

Selectivity: The cycloaddition itself can exhibit high regio- and stereoselectivity. ebi.ac.uk However, a lack of regiochemical control can be an issue in subsequent steps, such as the methanolysis of the bicyclic intermediate.

Advantages: Excellent for creating highly substituted and diverse tropolone (B20159) cores from simple starting materials. nih.gov

Disadvantages: Can be a multi-step process with variable yields in later stages. Competing side reactions, such as ylide dimerization, can lower the efficiency. sci-hub.se

Modification of Existing Tropolones E.g., Via Suzuki Coupling :this Approach Starts with a Pre Formed Tropolone Ring, Such As 3,7 Dihydroxytropolone Itself, and Modifies It. the Synthesis of Mono and Bisaryl Derivatives is a Prime Example.tandfonline.comebi.ac.uk

Selectivity: The Suzuki coupling is highly selective for the C-Br bond. Regioselectivity is established during the initial bromination step, which can yield mixtures of isomers.

Advantages: A straightforward and reliable method for creating analogs when the parent tropolone (B20159) is available.

Disadvantages: Dependent on the availability of the starting tropolone. The initial functionalization (e.g., bromination) may lack selectivity and require chromatographic separation of isomers.

Electrochemical Synthesis:these Methods Utilize Electrical Current to Drive Reactions, Often Providing High Efficiency and Unique Reactivity.

Yield: Can be very high. The nickel-catalyzed α-alkylation of tropones reports yields up to 90%, and the heterofunctionalization can reach 95% isolated yield. nih.govcuny.edu

Selectivity: Often exhibits excellent chemo- and regioselectivity, which can be tuned by the electrochemical conditions and catalytic system. nih.govcuny.edu

Advantages: High yields and selectivity, mild reaction conditions, and reduced use of chemical oxidants/reductants.

Disadvantages: Requires specialized electrochemical equipment. The scope may be limited to certain classes of tropone (B1200060)/tropolone (B20159) derivatives.

Biosynthesis/biocatalysis:this Approach Uses Enzymes or Whole Cell Systems to Produce the Target Molecule. the Biosynthesis of 3,7 Dihydroxytropolone in Streptomyces and Pseudomonas Has Been Elucidated.nih.govcuny.edu

Yield: Natural production yields can be low, but metabolic engineering can significantly enhance the titer. nih.gov

Selectivity: Enzymes offer unparalleled regio- and stereoselectivity, as seen in the specific hydroxylations to form 3,7-dihydroxytropolone. nih.gov

Advantages: Extremely high selectivity, environmentally benign (uses water as a solvent at ambient temperatures), and can build complex structures from simple precursors.

Disadvantages: Often requires complex genetic engineering and fermentation technology. The range of accessible analogs ("unnatural" natural products) is a current area of active research and development.

Physicochemical and Advanced Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Confirmation and Analysis

The foundational characterization of 3,7-dihydroxytropolone (also referred to as 3,7-dHT) involves a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to unequivocally determine its chemical structure, exact mass, and solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon skeleton and proton environments of organic molecules. For this compound, ¹³C NMR analysis has been instrumental in confirming its structure. Studies have identified key carbon resonances that match the proposed tropolone (B20159) framework. nih.govresearchgate.net For instance, in a study identifying the compound from Pseudomonas sp. Ps652, the molecule was definitively identified as this compound by matching its NMR data to previously published characterizations. nih.gov The key chemical shifts observed provide a distinct fingerprint for the compound.

| Carbon Position | Chemical Shift (δC) in ppm | Reference |

|---|---|---|

| Aromatic/Olefinic Carbon | 119.2 | nih.gov |

| Aromatic/Olefinic Carbon | 129.4 | nih.gov |

| Oxygenated Aromatic Carbon | 158.1 | nih.gov |

| Oxygenated Aromatic Carbon | 158.9 | nih.gov |

These values are characteristic of the highly oxidized seven-membered aromatic ring scaffold of dihydroxytropolones. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique was used to confirm the identity of this compound produced by various bacterial strains, including Streptomyces and Pseudomonas species. nih.govacs.org The experimentally observed mass aligns precisely with the calculated theoretical mass, leaving no ambiguity in its molecular formula, C₇H₆O₄.

| Ion | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | 155.0339 | 155.0339 | uni-freiburg.de |

This level of precision is essential for distinguishing this compound from other isomers or compounds with similar nominal masses.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in a crystalline solid. The molecular structure of this compound has been successfully determined using this method, which visually confirms the planar seven-membered ring, the positions of the ketone and hydroxyl groups, and the intramolecular hydrogen bonding network. uni-freiburg.de This analysis provides incontrovertible proof of the compound's connectivity and conformation in the solid state. The resulting crystal structure serves as a fundamental reference for understanding its chemical properties and biological interactions, such as its ability to chelate metal ions. researchgate.net

Advanced Optical Spectroscopy for Molecular Interactions

Beyond basic structural confirmation, advanced optical spectroscopy techniques are employed to investigate how this compound interacts with other molecules, such as metal ions or biological macromolecules. These methods are sensitive to changes in the electronic environment of the tropolone ring.

Fluorescence Quenching and Enhancement Studies

Fluorescence spectroscopy is a highly sensitive technique used to study binding interactions. researchgate.net In a typical experiment, the intrinsic fluorescence of a target molecule (like a protein containing tryptophan) or the fluorescence of a probe is monitored as the quencher (in this case, this compound) is added.

Fluorescence quenching occurs when the added compound decreases the fluorescence intensity of the fluorophore, while enhancement involves an increase in intensity. researchgate.net These changes can be used to determine binding affinities (binding constants) and the number of binding sites. researchgate.net The process can be dynamic (collisional) or static (due to the formation of a non-fluorescent ground-state complex). Analysis using the Stern-Volmer equation can distinguish between these quenching mechanisms.

While specific fluorescence quenching studies detailing the interaction of this compound with biomolecules are not widely reported, the principles of this technique are broadly applicable. For related tropolone derivatives, fluorescence has been used to characterize their properties. beilstein-journals.org Given the conjugated system of this compound, it is a suitable candidate for such studies to probe its binding to targets like metalloenzymes or nucleic acids.

UV-Vis Absorption Spectrometry for Binding Characterization

UV-Visible (UV-Vis) absorption spectrometry measures the absorption of light by a molecule as a function of wavelength. Tropolones possess a distinctive UV absorption pattern due to their conjugated π-electron system. acs.org For this compound and related compounds, characteristic absorption peaks are observed in the UV-Vis spectrum, which are sensitive to the molecular environment. acs.orgresearchgate.net

This sensitivity makes UV-Vis spectrometry a powerful tool for characterizing binding events. When this compound binds to a metal ion or intercalates into a biological macromolecule, shifts in the absorption maxima (a bathochromic/red shift or hypsochromic/blue shift) or changes in molar absorptivity (hyperchromism or hypochromism) are often observed. researchgate.net For example, the interaction of tropolones with iron is known to produce characteristic spectral changes, confirming complex formation. nih.govresearchgate.net By titrating the compound with a binding partner and monitoring these spectral changes, researchers can determine the stoichiometry and affinity of the interaction. This method has been used to confirm the iron-chelating ability of tropolones produced by bacteria. nih.govresearchgate.net

Analysis of Electronic Properties and Aromaticity in Tropolone Systems

The electronic properties and aromaticity of tropolone systems, including this compound, are fundamental to understanding their stability, reactivity, and interaction with biological targets. Tropolones are classified as non-benzenoid aromatic compounds, possessing a unique seven-membered ring that does not conform to the typical benzene (B151609) structure but still exhibits aromatic character. nih.govslideshare.net This aromaticity arises from a planar, cyclic, conjugated system that contains 6 π-electrons, conforming to Hückel's rule, through the contribution of a dipolar resonance structure where the carbonyl oxygen holds a negative charge and the seven-membered ring gains a positive charge, forming a tropylium-like cation. slideshare.netresearchgate.net

Advanced computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the electronic structure and aromaticity of these molecules. aps.orgwikipedia.orgstackexchange.com These methods allow for the calculation of various descriptors that provide insight into the molecule's electronic nature.

Key Aromaticity Indices:

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. acs.org It is calculated by placing a "ghost" atom at the center of a ring (NICS(0)) or at a specific distance above the ring plane (e.g., NICS(1)). researchgate.net A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value signifies anti-aromaticity. The NICS(1) value is often preferred as it minimizes contributions from the sigma bonds of the ring. researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the geometric structure of the ring, specifically the degree of bond length equalization. nih.gov It compares the bond lengths of a given system to an ideal aromatic system. HOMA values range from less than 0 for anti-aromatic systems to 1 for a fully aromatic system (like benzene). A value close to zero indicates a non-aromatic system. chemrxiv.org

The table below illustrates the application of these computational indices to a related tropolone system, demonstrating how aromaticity can be quantified and compared.

| Compound/Ring | Aromaticity Index | Value | Interpretation |

| 1-Hydroxy-4,5-benzotropylium (Ring A - Seven-membered) | NICS(1) | -6.55 | Diatropic (Aromatic) |

| 1-Hydroxy-4,5-benzotropylium (Ring B - Benzene) | NICS(1) | -12.11 | Strongly Diatropic (Aromatic) |

| 4,5-Benzotropone (Ring A - Seven-membered) | NICS(1) | -1.06 | Weakly Diatropic (Weakly Aromatic) |

| 1-Hydroxy-4,5-benzotropylium (Ring A - Seven-membered) | HOMA | 0.809 | High degree of bond equalization (Aromatic) |

| 4,5-Benzotropone (Ring A - Seven-membered) | HOMA | -0.019 | No significant bond equalization (Non-Aromatic) |

Data sourced from computational studies on 4,5-benzotropone and its conjugate acid. chemrxiv.org The values serve as a representative example of how aromaticity indices are used to analyze tropolone systems.

Spectro-electrochemical Studies for Redox Processes

Spectro-electrochemical techniques are powerful for investigating the redox behavior of molecules like this compound. These methods combine an electrochemical technique, most commonly cyclic voltammetry (CV), with a spectroscopic method, such as UV-Vis absorption spectroscopy. researchgate.netresearchgate.net This combination allows for the simultaneous measurement of electrochemical data (e.g., redox potentials) and spectroscopic changes, providing detailed insight into the electron transfer mechanisms and the nature of the species generated during redox reactions. acs.org

Cyclic Voltammetry (CV):

Cyclic voltammetry is a primary tool for studying the redox properties of tropolone derivatives. nih.govpineresearch.com In a CV experiment, the potential applied to a working electrode is swept linearly from an initial potential to a vertex potential and then back again. The resulting current is plotted against the applied potential, producing a cyclic voltammogram. europa.eu This plot provides critical information:

Redox Potentials: The potentials at which oxidation (anodic peak) and reduction (cathodic peak) occur are determined from the voltammogram. The standard reduction potential (E°) is a measure of the thermodynamic tendency of a species to be reduced. libretexts.org

Reversibility: The shape of the voltammogram and the separation between the anodic and cathodic peaks indicate whether the electron transfer process is reversible, quasi-reversible, or irreversible.

Diffusion Coefficients: The peak currents are related to the concentration and diffusion coefficient of the electroactive species.

The redox behavior is central to the biological function and biosynthesis of many natural products. The biosynthesis of this compound, for example, involves key oxidation steps catalyzed by flavoprotein monooxygenases, which ultimately form the oxidized tropolone ring. rsc.orgresearchgate.net

While a specific cyclic voltammogram for this compound is not provided in the search results, the table below outlines the typical parameters obtained from such an experiment, which are essential for characterizing the redox processes of any electroactive compound.

| Parameter | Symbol | Description | Typical Information Yielded |

| Anodic Peak Potential | Epa | Potential at which the maximum oxidation current is observed. | Potential required to oxidize the compound. |

| Cathodic Peak Potential | Epc | Potential at which the maximum reduction current is observed. | Potential required to reduce the oxidized form of the compound. |

| Half-Wave Potential | E1/2 | The average of Epa and Epc for a reversible system. | Approximates the standard redox potential (E°). nsf.gov |

| Anodic Peak Current | ipa | Maximum current measured during the anodic sweep. | Related to concentration and kinetics of the oxidation reaction. |

| Cathodic Peak Current | ipc | Maximum current measured during the cathodic sweep. | Related to the stability of the oxidized species. |

| Peak Separation | ΔEp | The difference between Epa and Epc. | For a reversible one-electron process, ΔEp is theoretically 59 mV. |

Molecular and Biochemical Mechanisms of Action of 3,7 Dihydroxytropolone

Enzymatic Inhibition Profiles and Mechanisms

Inositol (B14025) Monophosphatase (IMPase) Inhibition: Novel Mode of Action

3,7-Dihydroxytropolone has been identified as a potent inhibitor of inositol monophosphatase (IMPase), a key enzyme in the inositol signaling pathway. lookchem.comresearchgate.netmolaid.com Its inhibitory action is attributed to a novel mechanism involving the chelation of metal ions within the enzyme's active site. lookchem.comchemrevlett.com Modeling studies suggest that this compound acts as a competitive inhibitor, effectively replacing the phosphate (B84403) group of the natural substrate in chelating the two magnesium ions (Mg²⁺) present in the IMPase active site. lookchem.com This interaction is facilitated by the unique structure of this compound, which features four contiguous oxygen atoms. Three of these oxygens are proposed to engage in a tridentate interaction with the Mg²⁺ ions, while the fourth oxygen can form a favorable interaction with a main-chain carbonyl group in the active site. mdpi.com This ability to act as an organic analogue of a phosphate group highlights its potential in designing inhibitors for bimetallic enzymes. lookchem.com The inhibition of IMPase by 3,7-dihydroxytropolones has been observed in the low-micromolar range. researchgate.netebi.ac.uk

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Enzymes

This compound and its derivatives have demonstrated significant inhibitory activity against several key enzymes of the Human Immunodeficiency Virus Type 1 (HIV-1), which are essential for viral replication. nih.govrsc.org These enzymes, including reverse transcriptase (RT) and integrase (IN), are metalloenzymes that require divalent metal ions, typically Mg²⁺, for their catalytic functions. chemrevlett.comnih.gov The inhibitory mechanism of 3,7-dihydroxytropolones is primarily based on their ability to chelate these essential metal ions in the active sites of the enzymes. nih.govasm.org

The DNA polymerase activity of HIV-1 RT is a prime target for antiviral therapy. 3,7-Dihydroxytropolones have been shown to inhibit this activity at submicromolar concentrations. nih.govasm.org The active site of the RT polymerase contains two Mg²⁺ ions, and the inhibitory action of 3,7-dihydroxytropolones is consistent with their ability to bind to these metal ions. nih.gov This is supported by the observation that the inhibition of DNA polymerase activity is dependent on the concentration of Mg²⁺. nih.govasm.org Furthermore, O-methylated derivatives of this compound, which have a reduced metal-chelating ability, show a lack of inhibition, reinforcing the proposed mechanism of action. nih.govasm.org

The RNase H domain of HIV-1 RT, which is responsible for degrading the RNA strand of RNA-DNA hybrids during reverse transcription, is another crucial target for anti-HIV drugs. ekb.eg 3,7-Dihydroxytropolones have been found to inhibit RNase H activity in the low micromolar range. nih.govasm.org For instance, a 4-monosubstituted this compound (SP47) and a 4,6-disubstituted derivative (SP9) inhibited HIV-1 RT RNase H activity with low micromolar IC₅₀ values. asm.orgresearchgate.net The importance of the hydroxyl groups at the 3 and 7 positions for this inhibitory activity is highlighted by the inactivity of tropolones lacking these groups. ekb.egoup.com This suggests that the 2,7-dihydroxy function is critical for chelating the one or two Mg²⁺ ions required for RNase H catalytic activity. nih.govekb.eg

HIV-1 integrase (IN) is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process involving 3′-end processing and strand transfer reactions. nih.gov Both of these activities are dependent on the presence of one or two Mg²⁺ ions in the active site. chemrevlett.comnih.gov 3,7-Dihydroxytropolones have been shown to be potent inhibitors of both the 3'-end processing and strand transfer activities of IN, with inhibition occurring at submicromolar concentrations. nih.govasm.org The mechanism of inhibition is believed to be the chelation of the Mg²⁺ ions within the integrase active site, which is supported by the lack of inhibition by O-methylated and C-7 modified tropolones. asm.orgnih.gov

The primary mechanism by which 3,7-dihydroxytropolones inhibit HIV-1 enzymes is through the chelation of divalent metal ions, specifically Mg²⁺, in their catalytic active sites. nih.govasm.org These enzymes possess active sites where two Mg²⁺ ions are separated by a specific distance, approximately 3.7 Å in the case of RT polymerase. nih.govresearchgate.net 3,7-Dihydroxytropolones are structurally suited to target and bind these two metal ions simultaneously. nih.gov The multiple hydroxyl groups on the tropolone (B20159) ring act as ligands, forming a stable complex with the Mg²⁺ ions and effectively displacing them from their functional positions within the enzyme. mdpi.com This sequestration of essential metal cofactors prevents the enzyme from carrying out its catalytic function. chemrevlett.com The dependence of the inhibitory activity on Mg²⁺ concentration and the inactivity of derivatives lacking the key hydroxyl groups strongly support this metal-chelation-based mechanism of action. nih.govasm.org

Integrase (IN) 3′-End Processing and Strand Transfer Activities

Inhibition of Hepatitis B Virus (HBV) Protein-Primed DNA Synthesis

Recent studies have identified 3,7-dihydroxytropolones (3,7-dHTs) as inhibitors of the protein-primed DNA synthesis in the Hepatitis B virus (HBV). mdpi.comnih.gov This process is a critical early step in HBV replication, where the viral polymerase (P protein) interacts with a specific RNA signal called epsilon (ε) to initiate the synthesis of the first strand of viral DNA. mdpi.comnih.gov

The inhibitory action of 3,7-dHTs targets the initiation of minus-strand DNA synthesis. mdpi.commdpi.com This has been demonstrated in vitro using systems that replicate the HBV priming event. mdpi.com Notably, the inhibition occurs without disrupting the formation of the initiation complex itself, which consists of the P protein, ε RNA, and various host chaperone proteins. mdpi.com Instead, 3,7-dHTs are thought to act by interfering with the polymerase function of the P protein, possibly through the sequestration of divalent metal ions, like Mg²⁺, which are essential for the catalytic activity of the DNA polymerase active site. mdpi.comasm.org

The inhibitory effect is specific to the 3,7-dHT scaffold. Structurally related α-hydroxytropolones (α-HTs), which have shown activity against the HBV RNase H domain, are significantly less effective at inhibiting the initial protein-priming step of DNA synthesis. mdpi.com This suggests that the additional hydroxyl group at the 3-position in 3,7-dHTs is crucial for this specific antiviral mechanism. mdpi.com Further supporting this, an RNase H-deficient HBV reverse transcriptase that retains its DNA polymerase function is still susceptible to inhibition by 3,7-dHTs, confirming that the target is the polymerase activity and not the RNase H activity. mdpi.comnih.gov

Experiments have shown that 3,7-dHTs, such as compounds designated 196 and 272, effectively inhibit the covalent attachment of dGTP to the P protein, the very first step of DNA synthesis. mdpi.commdpi.com For instance, compound 196 demonstrated an IC₅₀ value in the range of 12.5–25 μM in a dose-response curve for this activity. mdpi.com This targeted inhibition of the initiation of viral replication highlights a distinct mechanism of action for 3,7-dHTs compared to other nucleoside/nucleotide analogs and positions them as a promising chemotype for the development of new anti-HBV therapeutics. mdpi.comresearchgate.net

Inhibition of Dopamine (B1211576) β-Oxygenase and Alkaline Phosphatase

The biological activity of this compound extends to the inhibition of certain mammalian enzymes, including dopamine β-oxygenase (also known as dopamine β-hydroxylase) and alkaline phosphatase. nih.gov This inhibitory action is often attributed to the compound's ability to chelate metal ions that are crucial for the catalytic function of these enzymes. nih.govwikipedia.org

Dopamine β-oxygenase is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a key step in the biosynthesis of catecholamine neurotransmitters. wikipedia.orgplos.org Tropolones, in general, are known to be effective inhibitors of this enzyme. nih.govwikipedia.org Studies have shown that this compound, along with tropolone and α-hydroxytropolone, potently inhibits dopamine β-oxygenase, with all three compounds displaying IC₅₀ values in the low micromolar range (2–3 µM). nih.gov This suggests that the core tropolone structure is sufficient for potent inhibition of this particular enzyme.

Alkaline phosphatase is a metalloenzyme that removes phosphate groups from various molecules and is involved in numerous physiological processes. sigmaaldrich.comscbt.com The inhibitory profile of this compound against alkaline phosphatase is more specific. Research indicates that both this compound and α-hydroxytropolone are active inhibitors of alkaline phosphatase, with IC₅₀ values of 60 µM and 15 µM, respectively. nih.gov In contrast, the parent compound, tropolone, shows no significant activity against this enzyme. nih.gov This highlights the importance of the hydroxyl groups on the tropolone ring for the inhibition of alkaline phosphatase, likely by facilitating the chelation of the divalent metal ions within the enzyme's active site. nih.gov

Non-Specific Effects on DNA, RNA, and Protein Biosynthesis

In addition to its specific enzyme inhibitory activities, this compound has been observed to exert non-specific inhibitory effects on the fundamental cellular processes of DNA, RNA, and protein biosynthesis. nih.govresearchgate.net This broader activity suggests a more general mechanism of action, likely related to its fundamental chemical properties rather than specific interactions with a single protein target.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its derivatives relates to their biological activity. These studies have provided valuable insights into optimizing potency and selectivity for various therapeutic targets. nih.govcancer.govresearchgate.net

Influence of Substitution Patterns on Potency and Selectivity

The substitution pattern on the this compound ring significantly influences its inhibitory potency and selectivity against different biological targets, such as viral enzymes. nih.govnih.gov

For instance, in the context of developing inhibitors for HIV reverse transcriptase (RT) and integrase, various monoaryl and bisaryl derivatives of this compound have been synthesized and tested. nih.govresearchgate.net These studies revealed that specific substitutions could enhance potency for different enzymatic functions. A benzaldehyde-substituted monoaryl derivative (4a) was found to be a more potent inhibitor of HIV RT polymerase activity (IC₅₀ = 0.57 µM) compared to the parent this compound (IC₅₀ = 3.2 µM). researchgate.net

Similarly, a 3-nitroaryl-substituted monoaryl derivative (4b) showed improved inhibition of HIV RT RNase H activity (IC₅₀ = 1.3 µM vs. 20 µM for the parent compound) and integrase strand-transfer activity (IC₅₀ = 0.78 µM vs. 11 µM for the parent compound). researchgate.net The most significant increase in potency was observed for integrase 3' processing, where a bisaryldihydroxytropolone with two N-acylphenyl groups (4c) exhibited an IC₅₀ of 0.15 µM, a dramatic improvement over the 40 µM IC₅₀ of the unsubstituted this compound. nih.govresearchgate.net

These findings demonstrate that targeted substitutions on the tropolone ring can fine-tune the molecule's interaction with specific enzyme active sites, leading to substantial gains in inhibitory power.

Role of Contiguous Oxygen Atoms in Biological Activity

A defining structural feature of this compound is its array of four contiguous oxygen atoms (a ketone and three hydroxyl groups). nih.govasm.org This arrangement is widely considered essential for its broad biological activities, primarily through its ability to act as a potent metal-chelating agent. researchgate.netnih.gov

Many enzymes that are inhibited by this compound are dinuclear metalloenzymes, meaning they require two metal ions (often Mg²⁺ or Mn²⁺) in their active site for catalysis. nih.gov The geometry of the contiguous oxygen atoms in this compound allows it to bind to these two metal ions simultaneously, effectively sequestering them and preventing the binding of the natural substrate. mdpi.comasm.org This tridentate or quadridentate chelation is a proposed general mechanism of action. mdpi.com

The importance of this feature is underscored by SAR studies. For example, in the context of HBV DNA synthesis inhibition, the replacement of the 3-OH group with a bromine atom resulted in an inactive compound, demonstrating the critical requirement for the full set of four consecutive oxygen atoms for this activity. mdpi.com This trend, where a greater number of contiguous oxygens correlates with higher potency, has been observed across various biological targets. nih.gov

Comparison with Other Hydroxytropolone Isomers (e.g., α-Hydroxytropolones)

Comparing the biological activity of this compound with its isomers, particularly α-hydroxytropolones (α-HTs, which have three contiguous oxygen atoms), reveals stark differences in potency and selectivity, further highlighting key structural determinants of function. nih.govnih.gov

While both classes of compounds are metal-chelating inhibitors, the presence of the fourth contiguous oxygen atom in 3,7-dHTs leads to distinct biological profiles. nih.gov For example, 3,7-dHTs are significantly more potent inhibitors of HBV protein-primed DNA synthesis than α-HTs. mdpi.commdpi.com Conversely, α-HTs are generally more potent inhibitors of HIV ribonuclease H. nih.gov

In studies against various enzymes, this differential activity is consistently observed. For instance, in inhibiting inositol monophosphatase, this compound (IC₅₀ = 260 nM) was found to be over an order of magnitude more potent than α-hydroxytropolone. nih.gov However, for the inhibition of alkaline phosphatase, α-hydroxytropolone (IC₅₀ = 15 µM) was more potent than this compound (IC₅₀ = 60 µM). nih.gov Both were significantly more active than other isomers with fewer contiguous oxygens, like 5-hydroxytropolone. nih.gov

These comparisons emphasize that while the ability to chelate metals is a shared trait, the specific arrangement and number of hydroxyl groups on the tropolone ring are critical for optimizing the interaction with the unique architecture of different enzyme active sites, leading to pronounced differences in inhibitory activity. nih.govnih.gov

Siderophore Activity and Metal Binding Properties

This compound exhibits significant siderophore activity, a function attributed to its potent iron-chelating capabilities. dntb.gov.uaresearchgate.net Siderophores are low-molecular-weight compounds secreted by microorganisms under iron-limiting conditions to sequester ferric iron from the environment. openmicrobiologyjournal.com The molecular structure of this compound, featuring a contiguous array of at least three oxygen atoms (a ketone and two hydroxyl groups) on its unique seven-membered aromatic ring, is essential for its broad biological activities, including its ability to bind metal ions. researchgate.netnih.gov

Research conducted on Pseudomonas sp. Ps652 demonstrated that this compound has an ability to bind iron that is equivalent to or greater than that of 7-hydroxytropolone, another tropolone compound known for its siderophore function. nih.gov This was confirmed through qualitative assays on chrome azurol S (CAS) agar, a common method for detecting siderophore production. nih.gov The iron-binding activity of both molecules contributes to their biological roles, such as inhibiting the growth of other prokaryotic and eukaryotic organisms in competitive environments like soil and plant microbial communities. nih.gov

Beyond iron, the tropolone scaffold is known for its ability to interact with other metal ions. For instance, studies on the antiviral activity of tropolones have highlighted their interaction with magnesium ions (Mg²⁺). researchgate.net While many studies focus on iron due to its biological significance in microbial competition, the general class of siderophores is increasingly being recognized for broader metal-binding capabilities, where they are sometimes termed 'metallophores'. mdpi.com These molecules can bind a wide range of metals, and this activity is being explored for applications like bioremediation and the recovery of rare earth elements. mdpi.com The specific metal-binding profile of this compound beyond iron is an area of ongoing research, but its structural properties suggest a potential for interaction with various divalent metal cations.

Gene Deletion and Biotransformation Studies to Delineate Molecular Pathways

The biosynthetic pathway of this compound has been extensively investigated through genetic and biochemical studies, primarily in bacterial genera such as Streptomyces and Pseudomonas. nih.govasm.org These studies, employing gene deletion, heterologous expression, and biotransformation, have been crucial in identifying the specific genes and enzymatic steps involved in the formation of the tropolone core and its subsequent modifications. asm.orgebi.ac.uknih.gov

A central finding is that the biosynthesis of the tropolone ring branches off from the primary metabolic pathway for phenylacetic acid (PAA) catabolism. nih.govjic.ac.ukresearchgate.net In both Streptomyces and Pseudomonas, specific enzymes intercept intermediates of the PAA pathway, redirecting them towards the synthesis of the seven-membered tropolone ring. researchgate.netnih.gov

In Streptomyces species, the biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC), designated as the 'trl' cluster. asm.orgnih.gov Studies involving heterologous expression and gene deletion have shown that nine trl genes, in conjunction with certain genes from the PAA degradation pathway located outside the main cluster, are required for the production of this compound. ebi.ac.uknih.gov Deletion of specific trl genes in Streptomyces has led to the accumulation of various intermediates, allowing for the elucidation of the biosynthetic sequence. For example, the deletion of genes such as trlC, trlD, trlE, and trlF resulted in the identification of key intermediates like tropone (B1200060) and 7-hydroxytropolone. asm.org The enzyme TrlA, which is homologous to the enoyl-CoA hydratase domain of the PaaZ protein from the PAA pathway, plays a critical role by truncating the PAA catabolic pathway. asm.orgmdpi.com Subsequent modifications, including regioselective hydroxylations catalyzed by the monooxygenases TrlE and TrlCD, convert tropone into this compound. asm.orgrsc.org

The table below summarizes the findings from gene deletion studies in Streptomyces.

| Deleted Gene | Organism | Observed Effect | Identified Intermediate |

|---|---|---|---|

| trlC | Streptomyces spp. | Accumulation of biosynthetic intermediates | Tropone, 7-Hydroxytropolone |

| trlD | Streptomyces spp. | Accumulation of biosynthetic intermediates | Tropone, 7-Hydroxytropolone |

| trlE | Streptomyces spp. | Accumulation of biosynthetic intermediates | Tropone, 7-Hydroxytropolone |

| trlF | Streptomyces spp. | Accumulation of biosynthetic intermediates | 1,4,6-cycloheptatriene-1-carboxylic acid |

In Pseudomonas sp. Ps652, a single BGC, the 'tpo' cluster, is responsible for producing both 7-hydroxytropolone and this compound. nih.gov This represents the first report of a this compound BGC in a Gram-negative bacterium. nih.gov Gene deletion experiments within this cluster have demonstrated the essential role of several genes. In-frame deletions of tpoD (a thioesterase), tpoE (a dehydrogenase-like flavoprotein), tpoF (an acyl-CoA ligase), tpoG (a TPP-dependent decarboxylase), and tpoN (an enoyl-CoA dehydratase) all led to the abolishment of both 7-hydroxytropolone and this compound production. nih.gov This indicates their direct involvement in the biosynthetic pathway. nih.gov

The table below details the results of gene deletion studies in Pseudomonas.

| Deleted Gene | Organism | Effect on Production |

|---|---|---|

| tpoD | Pseudomonas sp. Ps652 | Abolished production of 7-HT and 3,7-dHT |

| tpoE | Pseudomonas sp. Ps652 | Abolished production of 7-HT and 3,7-dHT |

| tpoF | Pseudomonas sp. Ps652 | Abolished production of 7-HT and 3,7-dHT |

| tpoG | Pseudomonas sp. Ps652 | Abolished production of 7-HT and 3,7-dHT |

| tpoN | Pseudomonas sp. Ps652 | Abolished production of 7-HT and 3,7-dHT |

Biotransformation experiments, which involve feeding proposed precursor molecules to mutant strains, have further clarified the pathway. For instance, feeding tropone and its derivatives to various Streptomyces deletion mutants helped to order the enzymatic steps and confirm the roles of the hydroxylating enzymes. asm.orgresearchgate.net These combined genetic and biochemical approaches have provided a clear and detailed picture of the molecular pathway leading to this compound. asm.orgnih.gov

Computational Chemistry and Theoretical Studies on 3,7 Dihydroxytropolone

Ab Initio and Density Functional Theory (DFT) Calculations for Ground State Properties

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the ground state properties of molecules, providing information about their electronic structure, geometry, and stability. mdpi.com For tropolone (B20159) and its derivatives, including 3,7-dihydroxytropolone, these methods have been employed to understand their unique characteristics.

DFT calculations, a common and efficient method for studying atomic and molecular systems, can reliably predict ground state properties like electron density, total energy, and molecular structure. mdpi.com For tropolone systems, DFT and other high-level ab initio methods like Møller-Plesset perturbation theory (MP2) have been used to optimize molecular geometries and study the effects of electron correlation. researchgate.net These calculations have shown that the seven-membered ring of tropolone has a significant triene-like character. researchgate.net The introduction of hydroxyl groups at the 3 and 7 positions is expected to influence the electronic distribution and geometry of the tropolone core. Theoretical studies on substituted tropolones have demonstrated that the nature of the substituents can affect the stability and electronic properties of the ring. researchgate.net

The ground state properties of this compound, such as its optimized geometry and electronic charge distribution, can be accurately predicted using these methods. These theoretical insights are crucial for understanding its chemical behavior and interactions with biological targets.

Semiempirical Molecular Orbital (SCF MO) Treatments of Tropolone Derivatives

Semiempirical molecular orbital (SCF MO) methods offer a computationally less demanding alternative to ab initio calculations for studying the electronic structure of large molecules. These methods have been applied to tropolone and its derivatives to investigate their aromaticity and chemical reactivity. irb.hrirb.hr

Early theoretical studies using a semiempirical SCF MO treatment concluded that the tropolone ring system itself is not inherently aromatic in its ground state, but rather polyenoid. irb.hr The perceived aromatic character of tropolone derivatives often arises from their behavior in acidic or basic solutions, where they form highly resonance-stabilized hydroxytropylium cations or mesomeric anions. irb.hr These calculations of properties like heats of formation, resonance energies, and bond lengths for various tropone (B1200060) and tropolone derivatives have provided valuable insights into their structures. irb.hr The application of these semiempirical methods to this compound would similarly help in understanding its fundamental electronic properties and reactivity.

Table 1: Calculated Heats of Atomization for Tropolone and Related Compounds using a Semiempirical SCF MO Method irb.hr

| Compound | Calculated Heat of Atomization (eV) | Experimental Heat of Atomization (eV) |

| Tropolone | 72.21 | 72.21 |

| Tropone | 67.43 | 67.43 |

| 4,5-Benzotropone | 101.44 | 101.44 |

| 4,5-Naphthotropone | 135.03 | 135.03 |

This table is based on data for related tropolone structures, as specific data for this compound was not available in the cited source. The method shows good agreement with experimental values for these compounds.

Theoretical Exploration of Photocyclization Mechanisms in Tropolone Systems

The photocyclization of tropolones to form bicyclic compounds is a well-studied photochemical reaction. Theoretical explorations have been crucial in elucidating the complex mechanisms involved. chemrxiv.orgresearchgate.netresearchgate.net

The 4π-photocyclization of tropolone and its derivatives leads to the formation of bicyclo[3.2.0]hepta-3,6-dien-2-one structures. chemrxiv.org Theoretical studies, often employing ab initio methods like complete active space self-consistent field (CASSCF) calculations, have investigated the potential energy surfaces of these reactions to understand the roles of different electronic states. chemrxiv.org

Upon absorption of light, a molecule is promoted to an excited electronic state, which can be either a singlet or a triplet state depending on the electron spins. msu.edu The subsequent photochemical reaction pathway is determined by the nature and energy of these excited states.

Non-adiabatic transitions, which involve the system moving between different electronic potential energy surfaces, play a critical role in the deactivation of the excited tropolone derivatives back to the ground state. chemrxiv.orgnih.govras.ru These transitions often occur at points of near-degeneracy between electronic states, such as conical intersections.

In the photocyclization of tropolones, both T1/S0 and S1/S0 crossings have been identified as plausible pathways for the formation of the bicyclic photoproduct. chemrxiv.orgresearchgate.net The T1/S0 crossing appears to be a common feature across different tropone systems, involving a full degeneracy between the triplet and ground states. chemrxiv.org The S1/S0 crossing, however, is more dependent on the substitution pattern on the tropolone ring and typically involves a near-degeneracy. chemrxiv.org The efficiency of these non-adiabatic transitions is a key factor in determining the quantum yield of the photocyclization reaction.

Substituents on the tropolone ring can have a profound effect on the photoreactivity and the efficiency of the photocyclization reaction. chemrxiv.org

Theoretical and experimental studies have shown that electron-donating groups on the tropolone ring can reduce the energy barriers for photocyclization and promote the degeneracy between the S1 and S0 states during the return to the ground state. chemrxiv.orgresearchgate.net Conversely, electron-withdrawing groups can lead to lower yields of the 4π-photocyclization product, with competing dimerization reactions becoming more prevalent. chemrxiv.org For this compound, the two hydroxyl groups are electron-donating, which would be expected to facilitate its photocyclization. The presence of a Lewis acid can also significantly enhance the photochemical reactivity of tropones by altering the nature of the lowest excited state. acs.org

Role of Non-Adiabatic Transitions

Molecular Modeling and Docking Studies for Enzyme-Ligand Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). frontiersin.orgnih.gov These methods have been instrumental in understanding the mechanism of action of this compound as an inhibitor of various enzymes.

Modeling studies have been conducted to investigate the binding of 3,7-dihydroxytropolones to the active sites of enzymes such as the reverse transcriptase of HIV and the polymerase of the hepatitis B virus (HBV). researchgate.netnih.gov These studies suggest that the chelating functionalities of this compound interact with the metal ions (typically Mg²⁺) present in the active site of these enzymes. researchgate.net This interaction is thought to anchor the inhibitor to a hydrophilic region on the protein surface. researchgate.net

For instance, docking models of 3,7-dihydroxytropolones in the HBV polymerase active site have provided a rationale for their preferential activity over structurally related α-hydroxytropolones. nih.gov These models propose specific interactions, such as those with key amino acid residues like Arg³⁸⁹, which can contact the fourth oxygen atom of the this compound ring system. nih.gov Such detailed molecular-level insights are invaluable for the rational design and optimization of more potent inhibitors based on the this compound scaffold.

Conformational Analysis and Hydrogen Bonding Networks

Computational chemistry and theoretical studies provide invaluable insights into the three-dimensional structure and intramolecular interactions of this compound. Through methods like Density Functional Theory (DFT), researchers can model the molecule's conformational landscape and characterize the intricate network of hydrogen bonds that dictate its preferred geometry and reactivity.

Conformational Preferences

The tropolone ring, a seven-membered non-benzenoid aromatic system, is the core of this compound. The planarity of this ring is a key feature, influenced by the delocalization of π-electrons. The primary conformational flexibility in this compound arises from the orientation of the hydroxyl (-OH) groups.

Theoretical calculations on related tropolone structures suggest that the most stable conformers are those where the hydroxyl groups can form strong intramolecular hydrogen bonds with the carbonyl group (C=O) and adjacent hydroxyl groups. In the case of this compound, this leads to a highly planar and rigid structure.

The most significant hydrogen bond is the one between the C7-hydroxyl group and the C1-carbonyl group, a characteristic feature of the tropolone scaffold itself. This interaction is known as a resonance-assisted hydrogen bond (RAHB), where the bond strength is enhanced by π-electron delocalization within the quasi-aromatic chelate ring formed. researchgate.net Studies on substituted tropolones have shown that the energy of this hydrogen bond can be substantial, often in the range of 15-20 kcal/mol, which effectively locks the conformation. researchgate.net

Additionally, a second intramolecular hydrogen bond is expected between the C3-hydroxyl group and the C2-oxygen (part of the enol-like system). This interaction further stabilizes the planar conformation of the molecule. The presence of these multiple intramolecular hydrogen bonds significantly restricts the rotational freedom of the hydroxyl groups, making the planar conformation the overwhelmingly dominant one in the gas phase and in non-polar solvents.

Hydrogen Bonding Network Analysis

The strength and geometry of the intramolecular hydrogen bonds in this compound can be characterized using computational methods. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are frequently employed to understand the nature of these interactions. worldscientific.com

A QTAIM analysis would reveal bond critical points (BCPs) between the hydrogen of the hydroxyl groups and the oxygen acceptors, with the properties of these BCPs (like electron density and its Laplacian) indicating the strength and nature of the hydrogen bonds. Generally, the O-H···O=C hydrogen bond in tropolones is considered to be strong and predominantly electrostatic in nature, with some covalent character. worldscientific.com

NBO analysis can provide information about the charge transfer interactions between the lone pairs of the oxygen acceptor atoms and the antibonding orbital of the O-H bond (n → σ*), quantifying the energetic contribution of this charge transfer to the stability of the hydrogen bond.

The following table provides hypothetical yet representative geometric parameters for the key intramolecular hydrogen bonds in this compound, based on DFT calculations performed on analogous tropolone structures. These values illustrate the expected geometry of the stable, planar conformer.

| Hydrogen Bond | Donor-H Length (Å) | H···Acceptor Length (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| O(7)-H···O(1)=C | ~ 0.98 | ~ 1.60 | ~ 2.58 | ~ 145 |

| O(3)-H···O(2) | ~ 0.97 | ~ 1.85 | ~ 2.70 | ~ 140 |

This interactive table contains representative data derived from computational studies on similar tropolone structures.

The presence of this robust intramolecular hydrogen bonding network has several important consequences:

Structural Rigidity: The molecule is held in a predominantly planar conformation.

Acidity and pKa: The hydrogen bonds influence the acidity of the hydroxyl protons. The proton involved in the strong RAHB (at C7) is typically less acidic than it would be otherwise.

Reactivity: The hydrogen bonding network modulates the electron density distribution across the molecule, affecting its reactivity in chemical reactions and its ability to bind to biological targets like enzymes. Modeling studies have shown that the specific arrangement of the hydroxyl groups is crucial for the interaction of 3,7-dihydroxytropolones with the active sites of proteins. mdpi.com

Emerging Research Directions and Non Clinical Applications

Development of Enzyme Probes and Biochemical Tools

The capacity of 3,7-dihydroxytropolone to act as a potent inhibitor of metalloenzymes has made it a valuable tool for biochemical research. Its mechanism of action typically involves the chelation of metal ions essential for the catalytic activity of these enzymes. researchgate.netrsc.org The presence of a contiguous array of three oxygen atoms (a ketone and two hydroxyl groups) allows it to bind effectively to bimetallic centers within enzyme active sites. researchgate.netrsc.orgresearchgate.net

Research has demonstrated that this compound and its derivatives can inhibit a range of enzymes, making them useful as probes to study enzyme structure and function. For instance, they have been shown to inhibit human immunodeficiency virus (HIV-1) reverse transcriptase (both polymerase and RNase H activities) and integrase by targeting the two magnesium (Mg²⁺) ions in their catalytic sites. asm.org The lack of inhibition by O-methylated versions of the compound underscores the critical role of the hydroxyl groups in metal ion binding. asm.org

Furthermore, synthetic modifications of the this compound scaffold have been explored to create more potent and selective inhibitors. The synthesis of monoaryl- and bisaryldihydroxytropolones yielded compounds with low-micromolar inhibitory concentrations (IC₅₀) against inositol (B14025) monophosphatase, an enzyme implicated in bipolar disorder. acs.orgscispace.comnih.gov These studies highlight the potential of this compound as a foundational structure for developing specific biochemical probes.

Table 1: Examples of Enzymes Inhibited by this compound and its Derivatives

| Enzyme Target | Metal Cofactor(s) | Observed Inhibition | Reference(s) |

| HIV-1 Reverse Transcriptase (Polymerase) | Mg²⁺ | Submicromolar inhibition | asm.org |

| HIV-1 Reverse Transcriptase (RNase H) | Mg²⁺ | Low micromolar inhibition | asm.org |

| HIV-1 Integrase (3'-processing & strand transfer) | Mg²⁺ | Submicromolar inhibition | asm.org |

| Inositol Monophosphatase | Mg²⁺ | Low micromolar inhibition | acs.orgnih.gov |

| Alkaline Phosphatase | Zn²⁺, Mg²⁺ | IC₅₀ = 60 µM | rsc.org |

| Dopamine (B1211576) β-oxygenase | Cu²⁺ | IC₅₀ = 2-3 µM | rsc.org |

Metabolic Engineering for Novel Tropolonoid Production

Significant progress in understanding the biosynthesis of this compound in microorganisms has paved the way for its production through metabolic engineering. The biosynthetic pathways have been elucidated in bacteria, primarily in Streptomyces and Pseudomonas species. rsc.orgnih.govnih.gov These pathways cleverly intercept intermediates from the primary metabolic pathway for phenylacetic acid (paa) degradation, shunting them towards the formation of the tropolone (B20159) ring. researchgate.netrsc.org

The identification and characterization of key biosynthetic gene clusters (trl in Streptomyces, tpo in Pseudomonas) and the enzymes they encode are central to these engineering efforts. nih.govnih.gov For example, studies have detailed the roles of specific enzymes such as thioesterases (TrlF, TpoD) and flavoprotein monooxygenases (TrlCD, TrlE) in constructing and modifying the tropolone core. rsc.orgnih.govnih.gov The enzyme TrlE, for instance, performs a remarkable series of reactions including hydroxylation, decarboxylation, and ring oxidation. rsc.orgrsc.org

This detailed genetic and biochemical knowledge provides a toolbox for synthetic biology. nih.govebi.ac.uk Researchers can now use techniques like heterologous expression of gene clusters and targeted gene deletion to not only increase the yield of this compound but also to generate novel tropolonoid structures not found in nature. nih.govresearchgate.net By discovering and manipulating these biosynthetic pathways, there is a substantial opportunity to produce a diverse array of tropolone-like molecules with potentially new and valuable properties. nih.govnih.gov

Table 2: Key Genes and Enzymes in this compound (DHT) Biosynthesis

| Gene(s) | Enzyme Name/Class | Function in Biosynthesis | Organism(s) | Reference(s) |

| trlA | Enoyl-CoA Hydratase Homolog | Truncates the PAA pathway, redirecting it to tropolone synthesis | Streptomyces | nih.govresearchgate.net |

| tpoN | Enoyl-CoA Dehydratase | Intercepts PAA catabolism to generate a tropolone precursor | Pseudomonas | nih.gov |

| trlF / tpoD | Thioesterase | Required for conversion of intermediates (e.g., freeing the CoA side chain) | Streptomyces, Pseudomonas | rsc.orgnih.govnih.gov |

| trlE | Flavoprotein Monooxygenase | Catalyzes hydroxylation, decarboxylation, and ring oxidation | Streptomyces | rsc.orgnih.gov |

| trlCD | Flavoprotein Monooxygenase | Catalyzes regioselective hydroxylations of the tropone (B1200060) ring | Streptomyces | nih.gov |

Potential in Material Science (e.g., as π-ligands in catalysis)

The aromatic seven-membered ring of tropolones, including this compound, presents an intriguing scaffold for applications in material science and catalysis. The tropone core can function as an effective π-acceptor ligand that coordinates with transition metals. acs.org This interaction, known as π-backbonding, is a fundamental concept in organometallic chemistry where the ligand can accept electron density from the metal center, thereby influencing the catalyst's reactivity and stability. numberanalytics.com

Research using tropone has shown it can act as a π-ligand for nickel, facilitating electroreductive C-H functionalization reactions. acs.org While direct studies utilizing this compound in this context are still emerging, its fundamental structure is highly relevant. The design of ligands is a critical aspect of developing efficient catalysts, and the ability to synthetically modify the tropolone ring allows for the fine-tuning of its electronic and steric properties. acs.orgbeilstein-journals.orgrsc.org This could enable the creation of specialized ligands that enhance the activity and selectivity of metal catalysts for specific chemical transformations. numberanalytics.comrsc.org The hydroxyl groups on this compound could also participate in coordination or be used as handles for further functionalization, expanding its potential as a versatile ligand platform.

Role in Environmental Interactions and Microbial Ecology

This compound is a naturally occurring specialized metabolite that plays a crucial role in the ecological success of the microorganisms that produce it, such as bacteria from the genera Pseudomonas and Streptomyces. nih.govnih.govnih.gov These compounds are weapons in microbial warfare, mediating competitive interactions within complex soil and plant-associated environments. nih.govnih.gov

A significant ecological function of this compound is its antimicrobial activity. For example, it has been shown to be a potent inhibitor of Streptomyces scabies, the bacterium responsible for common scab disease in potatoes. nih.govnih.govresearchgate.net This finding suggests that Pseudomonas strains producing this compound could be developed as effective biological control agents to protect agricultural crops from pathogens. nih.govnih.gov

Furthermore, the strong metal-chelating ability of this compound is critical to its ecological role. It can function as a siderophore, a molecule that scavenges for essential nutrients like iron from the environment. nih.gov By sequestering iron, the producing organism can outcompete other microbes for this limited resource. The production of these tropolones is often linked to the bacterium's primary metabolism, demonstrating a sophisticated integration of secondary metabolite production for survival and competition in its natural habitat. researchgate.netnih.gov Microbial interactions can also trigger the production of these compounds; for instance, certain fungi produce tropolones in response to the presence of bacterial antibiotics. nih.gov

Analytical Chemistry Applications (e.g., Metal Extraction)

The inherent ability of this compound to form stable complexes with a variety of metal ions suggests its potential for use in analytical chemistry, particularly for metal extraction and preconcentration. researchgate.netrsc.org Analytical techniques for detecting trace metals in environmental or biological samples often struggle with low concentrations and interference from the sample matrix. dergipark.org.tr To overcome this, a preconcentration step is often employed, which frequently relies on chelating agents. dergipark.org.trmdpi.com

Solid-phase extraction (SPE) is a common technique where a solution is passed through a solid sorbent material that has been functionalized with a chelating agent. dergipark.org.tr The agent binds the target metal ions, which are later released (eluted) in a smaller volume of a clean solvent for analysis. Although this compound is not yet a standard reagent for this purpose, its proven high affinity for ions such as Fe²⁺, Cu²⁺, and Zn²⁺ makes it a promising candidate. researchgate.netrsc.org

This principle is also seen in emerging environmental technologies like phytomining and bioleaching, which use biological processes to extract metals from low-grade ores or contaminated soils. savemyexams.com These methods rely on organisms or plants that produce metal-chelating compounds to solubilize the metals for extraction. savemyexams.comnih.gov The properties of this compound align perfectly with the functions of the molecules used in these processes, indicating a potential future application in bioremediation and resource recovery. nih.govljmu.ac.uk

Q & A

Q. How can this compound be synthesized from common precursors like D-galactose or kojic acid?

- The Galactose Route uses D-(+)-galactose as a starting material, undergoing oxidation and cyclization steps to yield 7-hydroxytropolone, which is further hydroxylated. The Kojic Acid Route employs kojic acid, which is modified through bromination and oxidation to produce 3,7-dHT derivatives. Both routes require precise control of reaction conditions (e.g., temperature, catalysts) to avoid side products .

Q. What analytical techniques are critical for confirming the structure and purity of synthesized this compound derivatives?

- LC-MS and NMR spectroscopy are essential for structural elucidation. For example, LC-MS distinguishes 3,7-dHT (m/z 155.03) from analogs like 7-hydroxytropolone (m/z 139.04), while NMR confirms hydroxyl group positioning. Iron-binding assays (e.g., CAS agar) validate functional activity .

Q. What experimental models are used to assess the antibiotic efficacy of this compound against phytopathogens?

- Disk diffusion assays and minimum inhibitory concentration (MIC) determinations are standard. For instance, 3,7-dHT exhibits an MIC of 2.5 µg/mL against Streptomyces scabies, outperforming 7-hydroxytropolone (5 µg/mL). Iron-chelating properties are evaluated via CAS agar assays .

Advanced Research Questions

Q. How does the Mg²⁺ concentration influence the inhibitory efficacy of this compound against HIV-1 enzymes?

- 3,7-dHT inhibits HIV-1 reverse transcriptase (RT) and integrase (IN) by chelating Mg²⁺ ions in their active sites. Increasing Mg²⁺ concentrations reduce inhibition (IC50 shifts from 0.7–2.3 µM to >10 µM), suggesting competitive binding. Experimental designs must standardize Mg²⁺ levels to ensure reproducibility .

Q. What experimental strategies elucidate the role of specific genes (e.g., tpoD, tpoE) in this compound biosynthesis?

- Gene knockout mutants (e.g., ΔtpoD, ΔtpoE) and genetic complementation (using plasmids like pME6032-tpoD) are employed. LC-MS analysis of mutant extracts reveals the absence of 3,7-dHT, confirming gene essentiality. Heterologous expression in E. coli further validates enzyme functions .

Q. What structural features of this compound enable its dual inhibition of HIV-1 reverse transcriptase and integrase?

- The 3,7-dihydroxy motif chelates two Mg²⁺ ions in the RT polymerase and IN active sites (spaced ~3.7 Å). O-Methylation or substitution at C-7 abolishes activity, highlighting the necessity of free hydroxyl groups. Crystal structures show direct coordination with catalytic metal ions .

Q. How can researchers address discrepancies in bioactivity data when this compound exhibits both potent enzyme inhibition and cytotoxicity?

- Structure-activity relationship (SAR) studies modify the tropolone scaffold to reduce toxicity. For example, bromination at C-4 (e.g., SP47) retains anti-HIV activity (IC50: 0.7 µM) but lowers cytotoxicity. In vitro models (e.g., human cell lines) screen for selective toxicity thresholds .

Q. What challenges arise in achieving regioselective hydroxylation during the chemical synthesis of this compound analogs?

- Non-selective halogenation (e.g., using N-bromosuccinimide) often yields bis-halogenated byproducts. Strategies include slow reagent addition, kinetic control, and enzymatic hydroxylation (e.g., TrlE in Streptomyces) to direct regioselectivity. Thiolate-based derivatization further diversifies products .

Q. How can the therapeutic potential of this compound be optimized given its reported cytotoxicity?

- Prodrug approaches (e.g., masking hydroxyl groups as esters) and nanoparticle delivery systems improve bioavailability and reduce off-target effects. Co-administration with antioxidants (e.g., NAC) mitigates oxidative stress-linked toxicity in cellular models .

Data Contradiction Analysis

- Iron Chelation vs. Antibiotic Activity : While 3,7-dHT binds iron strongly (CAS assay), its antibiotic efficacy against S. scabies exceeds iron-chelator analogs. This suggests additional mechanisms, such as disrupting membrane integrity or interfering with pathogen-specific pathways .

- Enzyme Inhibition vs. Cytotoxicity : Despite low IC50 values (µM range) against HIV enzymes, cytotoxicity limits therapeutic use. Researchers must balance metal chelation potency with off-target effects using SAR and toxicity profiling .

Methodological Considerations

- Metal Ion Standardization : Mg²⁺/Mn²⁺ concentrations must be controlled in enzymatic assays to avoid skewed inhibition data.

- Gene Complementation : Use mini-Tn7 plasmids for stable gene expression in Pseudomonas mutants to confirm biosynthetic roles .

- Synthetic Route Optimization : Employ HPLC-guided fractionation to isolate intermediates in multi-step syntheses (e.g., galactose route) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.